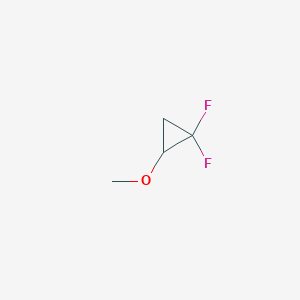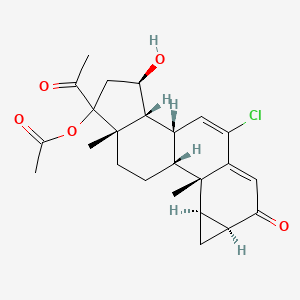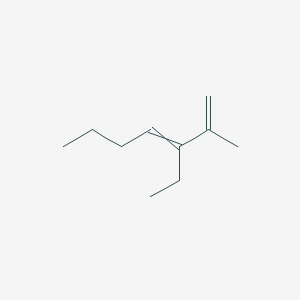![molecular formula C10H14N2O2 B13795743 Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)
Benzoic acid, 2-[(3-aminopropyl)amino]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-[(3-aminopropyl)amino]- is a compound with the molecular formula C11H14N2O3 It is known for its unique structure, which includes a benzoic acid moiety linked to a 3-aminopropyl group through an amide bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(3-aminopropyl)amino]- typically involves the reaction of benzoic acid derivatives with 3-aminopropylamine. One common method is the amidation reaction, where benzoic acid is reacted with 3-aminopropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Benzoic acid, 2-[(3-aminopropyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic ring of the benzoic acid moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
Benzoic acid, 2-[(3-aminopropyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of amide bonds.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of benzoic acid, 2-[(3-aminopropyl)amino]- involves its interaction with molecular targets such as enzymes and receptors. The amide bond in the compound can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function .
類似化合物との比較
Similar Compounds
Benzoic acid, 3-amino-: This compound has a similar structure but with an amino group directly attached to the aromatic ring.
Benzoic acid, 3-amino-, 2-methylbutyl ester: This ester derivative has different chemical properties due to the presence of an ester group.
Uniqueness
Benzoic acid, 2-[(3-aminopropyl)amino]- is unique due to the presence of the 3-aminopropyl group, which provides additional flexibility and potential for forming hydrogen bonds and other interactions. This makes it a valuable compound in various applications, particularly in the design of new drugs and materials .
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
2-(3-aminopropylamino)benzoic acid |
InChI |
InChI=1S/C10H14N2O2/c11-6-3-7-12-9-5-2-1-4-8(9)10(13)14/h1-2,4-5,12H,3,6-7,11H2,(H,13,14) |
InChIキー |
DAXJONLGIRNXHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Piperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B13795670.png)



![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
![4,8-Methanothiazolo[4,5-c]azocine(9CI)](/img/structure/B13795704.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)

![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

![Dimethyl [bis(methylsulfanyl)methyl]phosphonate](/img/structure/B13795737.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
